Ksdsc
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Overview
Description
Ksdsc is a penta-peptide, which means it is composed of five amino acids. The sequence of this compound is Lysine-Serine-Aspartic acid-Serine-Cysteine. This compound is positively correlated with hairpin DNA that has tetramer loops. Due to this correlation, this compound is used as a sensing material in detection systems, particularly in surface plasmon resonance imaging (SPRi) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ksdsc involves standard peptide synthesis techniques. The process typically starts with the solid-phase synthesis method, where the amino acids are sequentially added to a resin-bound peptide chain. The reaction conditions include the use of coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds. The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) to yield the final peptide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The purification of the synthesized peptide is achieved through high-performance liquid chromatography (HPLC), ensuring high purity for research applications .
Chemical Reactions Analysis
Types of Reactions
Ksdsc undergoes various chemical reactions, including:
Oxidation: The cysteine residue in this compound can undergo oxidation to form disulfide bonds.
Reduction: Disulfide bonds formed can be reduced back to free thiol groups.
Substitution: The amino acid residues can participate in substitution reactions, particularly at the side chains.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Various nucleophiles can be used depending on the specific substitution reaction desired.
Major Products Formed
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with altered side chains.
Scientific Research Applications
Ksdsc has a wide range of applications in scientific research:
Medicine: Investigated for its potential use in diagnostic tools and therapeutic applications.
Industry: Utilized in the development of biosensors and other detection technologies .
Mechanism of Action
Ksdsc exerts its effects by interacting with hairpin DNA, enhancing the selectivity of the detection system. The peptide forms a complex with the DNA, which can then be detected using SPRi. This interaction is crucial for the accurate detection of specific target molecules in various applications .
Comparison with Similar Compounds
Similar Compounds
Other Peptides: Similar peptides like Rsdsc (Arginine-Serine-Aspartic acid-Serine-Cysteine) and Gsdsc (Glycine-Serine-Aspartic acid-Serine-Cysteine) share structural similarities with Ksdsc.
Odorant-Binding Proteins: These proteins also interact with specific molecules and are used in detection systems.
Uniqueness of this compound
This compound is unique due to its specific sequence and its high selectivity when paired with hairpin DNA. This makes it particularly effective in SPRi applications, providing accurate and reliable detection of target molecules .
Properties
Molecular Formula |
C19H34N6O10S |
---|---|
Molecular Weight |
538.6 g/mol |
IUPAC Name |
(3S)-4-[[(2S)-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C19H34N6O10S/c20-4-2-1-3-9(21)15(30)23-11(6-26)17(32)22-10(5-14(28)29)16(31)24-12(7-27)18(33)25-13(8-36)19(34)35/h9-13,26-27,36H,1-8,20-21H2,(H,22,32)(H,23,30)(H,24,31)(H,25,33)(H,28,29)(H,34,35)/t9-,10-,11-,12-,13-/m0/s1 |
InChI Key |
JKPQIXBCYXIBKH-VLJOUNFMSA-N |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CS)C(=O)O)N |
Canonical SMILES |
C(CCN)CC(C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CS)C(=O)O)N |
Origin of Product |
United States |
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